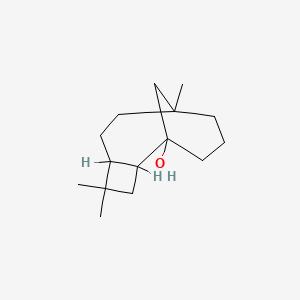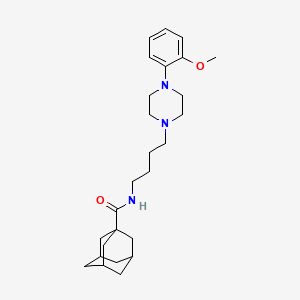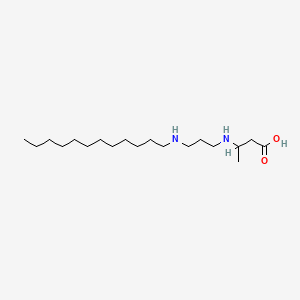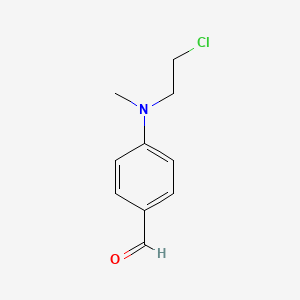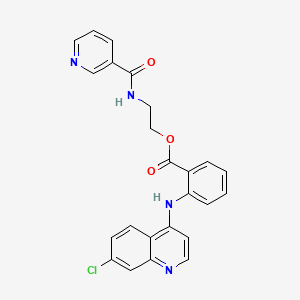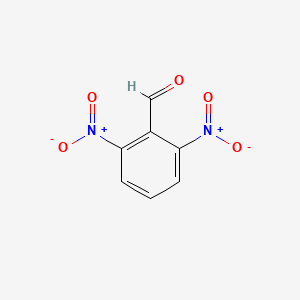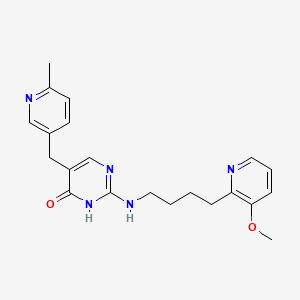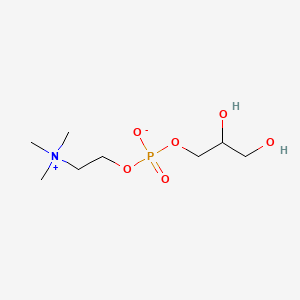
Glicerofosfocolina
Descripción general
Descripción
Glycerophosphocholine (GroPCho) plays a significant role in the metabolic pathways of phospholipids, serving as a crucial component in the structural and functional makeup of cellular membranes. It is involved in various physiological processes, including osmotic regulation, where it protects cells from high interstitial concentrations of ions and molecules they are regularly exposed to, especially in renal medullary cells (Morgan Gallazzini & M. Burg, 2009).
Synthesis Analysis
Glycerophosphocholine synthesis involves multiple biochemical pathways, including the deacylation of phosphatidylcholine to form GroPCho. Recent research highlights the enzyme-mediated transformation of GroPCho, underscoring the importance of specific enzymes in its osmotic regulation and abundance in cellular environments. These enzymes are essential for maintaining cellular integrity and function in response to environmental stresses (Morgan Gallazzini & M. Burg, 2009).
Molecular Structure Analysis
The molecular structure of glycerophosphocholine is characterized by a glycerol backbone, a phosphocholine head group, and fatty acid chains. This structure is pivotal for its role in membrane formation and function, contributing to the fluidity and permeability of cellular membranes. The structural elucidation of GroPCho and its isomers has been significantly advanced through NMR spectroscopy and mass spectrometry, providing detailed insights into its molecular configuration and interactions within biological systems (Young-Ah Kim et al., 2003).
Chemical Reactions and Properties
Glycerophosphocholine participates in various chemical reactions, including enzymatic hydrolysis and phosphodiesterase activity, leading to the production of sn-glycerol-3-phosphate and free choline. These reactions are crucial for the metabolism of GroPCho in cellular processes, including signal transduction and membrane remodeling. The specificity of glycerophosphodiesters distinguishes GroPCho from other phosphodiesterases, highlighting its unique role in cellular metabolism (Benoît van der Rest et al., 2002).
Physical Properties Analysis
The physical properties of glycerophosphocholine, such as its phase behavior and interaction with water, play a significant role in its function within biological membranes. The structural characteristics of GroPCho contribute to the formation of bilayers and vesicles, which are essential for compartmentalization and transport processes in cells. These properties are closely studied through techniques like differential scanning calorimetry and X-ray diffraction, providing insights into its behavior in biological systems and its interaction with other lipid molecules (E. Hasegawa et al., 1985).
Chemical Properties Analysis
The chemical properties of glycerophosphocholine, including its reactivity and stability, are influenced by its molecular structure. Its role in the synthesis of complex lipids and its interaction with enzymes illustrate its versatility and essential function in lipid metabolism. Studies focusing on the synthesis and modification of GroPCho derivatives provide valuable information on its chemical behavior and potential applications in biophysical and biochemical research (N. Witzke & R. Bittman, 1986).
Aplicaciones Científicas De Investigación
Mejora de la Función Cognitiva
GPC se utiliza ampliamente como suplemento alimenticio y se ha demostrado que es una estrategia efectiva para estimular la memoria y mejorar la función cognitiva {svg_1}. Sirve como precursor de la acetilcolina, un neurotransmisor vital para los procesos cognitivos. Las investigaciones sugieren que la suplementación con GPC puede mejorar la atención, la claridad mental y el recuerdo de la memoria.
Salud Cardiovascular
GPC juega un papel en la salud cardiovascular debido a su participación en la biosíntesis de las membranas celulares. Es un componente de las membranas celulares y de los orgánulos y es esencial para los procesos de transducción de señales {svg_2}. Los niveles adecuados de GPC pueden apoyar la integridad estructural de las células y tejidos cardiovasculares.
Función Hepática
La colina, que se puede obtener de GPC, es crucial para la función hepática. Ayuda a prevenir condiciones como la esteatosis hepática, que es la acumulación de grasa en el hígado {svg_3}. Al contribuir al mantenimiento de la función hepática normal, GPC puede ser una herramienta valiosa en la investigación relacionada con enfermedades y trastornos hepáticos.
Síntesis de Neurotransmisores
Como precursor de la acetilcolina, GPC está involucrado en la síntesis de este importante neurotransmisor {svg_4}. La acetilcolina es esencial para el control muscular, el sueño y la percepción sensorial. Los estudios sobre GPC pueden proporcionar información sobre el tratamiento de trastornos neurológicos donde la síntesis de acetilcolina está deteriorada.
Motivación y Regulación del Estado de Ánimo
GPC se ha estudiado por sus posibles efectos en la motivación y la regulación del estado de ánimo. Un estudio mostró que la suplementación con GPC podría aumentar la motivación en voluntarios sanos {svg_5}. Esto sugiere que GPC podría utilizarse en la investigación centrada en las condiciones psicológicas y el bienestar emocional.
Envejecimiento y Longevidad
La investigación sobre GPC incluye sus efectos en los fenómenos relacionados con el envejecimiento. Se ha informado que previene el deterioro de la función cognitiva relacionado con el envejecimiento y puede tener implicaciones para los estudios de longevidad {svg_6}. El papel de GPC en el mantenimiento de la integridad y fluidez de la membrana celular podría ser un factor clave para comprender el proceso de envejecimiento a nivel celular.
Mecanismo De Acción
Target of Action
Glycerophosphocholine (GPC) is a bioactive, diffusible phosphoinositide metabolite that acts both intracellularly and in a paracrine fashion . It interacts with various targets, including immune cells , and plays a role in modulating T-cell signaling . GPC can also interact with intracellular targets and/or be released into the extracellular medium through specific membrane transporters .
Mode of Action
GPC’s mode of action involves its interaction with its targets and the resulting changes. For instance, it has been shown that exogenous GPC enhances CXCL12-induced T-cell chemotaxis through activation of the kinase Lck in a cAMP/PKA-dependent manner . This highlights the potential of GPC as an immunomodulator .
Biochemical Pathways
GPC is involved in several biochemical pathways. It is a metabolite of phospholipase A2 and is generated from membrane phosphoinositides through two sequential deacylation reactions . GPC can activate the IIS pathway by regulating the expression of daf-2, ins-18, and daf-16 genes, sek-1 and skn-1 genes of the MAPK pathway, and sod-3, ctl-1, gst-4, and other antioxidant genes .
Pharmacokinetics
GPC is a major glycerophospholipid in eukaryotic cellular membranes . It is synthesized through two different pathways: the CDP-choline pathway (also known as the Kennedy pathway) and the PEMT pathway . The CDP-choline pathway involves the phosphorylation of choline by choline kinase, while the PEMT pathway involves the sequential methylation of glycerophosphoethanolamine . The PEMT pathway contributes to about 30% of hepatic GPC .
Result of Action
The molecular and cellular effects of GPC’s action are diverse. It participates in central processes, including cell proliferation and survival . GPC can also control actin dynamics in several cell systems by regulating Rho GTPases . Moreover, it has been shown to have an anti-aging effect in certain organisms .
Action Environment
Environmental factors can influence GPC’s action, efficacy, and stability. For instance, GPC can relieve symptoms related to aging in organisms . .
Safety and Hazards
Direcciones Futuras
Aberrant choline metabolism is a hallmark of oncogenesis and cancer progression, characterized by increased phosphocholine, glycerophosphocholine, and total-choline-containing compounds . The future of GPC research may focus on its role in cancer biology and its detection using magnetic resonance spectroscopy applications .
Propiedades
IUPAC Name |
2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOQUVVVLNYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
563-24-6 | |
| Record name | Glycerophosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



